1,2,3,4-Tetrahydroquinoline-5-carboxamide
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Description
1,2,3,4-Tetrahydroquinoline-5-carboxamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that quinoline derivatives, a group to which this compound belongs, can function as powerful antioxidants . They may interact with their targets to mitigate oxidative damage, which could be significantly beneficial in neuroprotection .
Biochemical Pathways
Quinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
As a quinoline derivative, it may exhibit antioxidant properties that could potentially protect against oxidative damage at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biological Activity
1,2,3,4-Tetrahydroquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, neuroprotective potential, and other pharmacological activities.
Chemical Structure and Properties
This compound features a bicyclic structure with a carboxamide functional group at the 5-position of the tetrahydroquinoline ring. This unique configuration contributes to its chemical reactivity and biological properties. The compound's molecular formula is C10H12N2O, with a CAS number of 1555632-83-1.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
H460 Lung Carcinoma | 4.9 ± 0.7 | Significant growth inhibition |
A-431 Skin Carcinoma | 2.0 ± 0.9 | High antiproliferative effect |
HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 | Moderate activity |
DU145 Prostate Carcinoma | 12.0 ± 1.6 | Moderate activity |
MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 | Moderate activity |
These results suggest that the compound has substantial potential as an anticancer agent, particularly against skin and lung cancers .
Neuroprotective Effects
The compound also shows potential neuroprotective effects. Studies have indicated that it may help in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . The mechanism behind this activity is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress markers.
Other Pharmacological Activities
In addition to its anticancer and neuroprotective properties, this compound has been evaluated for several other biological activities:
- Antioxidant Activity : Exhibits significant antioxidant properties that could be beneficial in reducing oxidative stress-related damage .
- Analgesic Effects : Some derivatives have shown analgesic activity comparable to morphine but with fewer side effects .
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives, including this compound:
- Antitumor Activity Study : A study evaluated a series of tetrahydroquinoline derivatives for their antitumor effects against different cancer cell lines. The results indicated that modifications at specific positions on the tetrahydroquinoline ring significantly influenced their cytotoxicity .
- Neuroprotection Investigation : Another study assessed the neuroprotective effects of tetrahydroquinoline derivatives in models of neuronal injury induced by oxidative stress. The findings revealed that certain modifications enhanced protective effects against neuronal death .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSHSFVBSXTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.